molecular formula C25H21NO4 B379549 cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 301160-07-6

cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

Cat. No.: B379549
CAS No.: 301160-07-6
M. Wt: 399.4g/mol
InChI Key: TUFUQDQMNOLVLV-JXMROGBWSA-N
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Description

“Cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate” is a complex organic compound. It seems to be composed of a cinnamyl group, a benzo[de]isoquinolin-2-yl group, and a butanoate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves complex organic reactions. For instance, cinnamyl alcohol, a component of this compound, can be produced by the hydrolysis of storax . Another component, 1H,3H-Benzo[de]isoquinolin-2-ylamine, is commercially available . The synthesis of such complex compounds usually requires specialized knowledge in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cinnamyl group would provide a phenyl ring structure, the benzo[de]isoquinolin-2-yl group would add another ring structure with a nitrogen atom, and the butanoate group would add a carboxylic acid ester group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions, such as addition, substitution, or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Mechanism of Action

Target of Action

The primary targets of the compound “cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate” are currently unknown. This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system , which has been synthesized for various applications, including as chemosensor systems . .

Mode of Action

As a derivative of the benzo[de]isoquinoline-1,3-dione system , it may interact with biological targets in a similar manner to other compounds in this class.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione system exhibit high chemosensor selectivity in the determination of anions . This suggests that cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-22(30-17-7-10-18-8-2-1-3-9-18)15-6-16-26-24(28)20-13-4-11-19-12-5-14-21(23(19)20)25(26)29/h1-5,7-14H,6,15-17H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFUQDQMNOLVLV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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